molecular formula C18H21N3O4 B3014049 Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234829-08-3

Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B3014049
CAS No.: 1234829-08-3
M. Wt: 343.383
InChI Key: BDILVBQVDVRLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications

GyrB ATPase and Antituberculosis Activity

A study designed and synthesized a series of compounds to evaluate their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with their antituberculosis activity and cytotoxicity. Among these compounds, a specific compound demonstrated promising activity across all tests, suggesting potential applications in developing antituberculosis treatments (Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibition

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. The structural optimization of these compounds for potency and P450 selectivity led to the discovery of a compound with potential applications in various disease models, providing evidence of in vivo target engagement (Thalji et al., 2013).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] targeted the development of potential central nervous system agents. The lead compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating their potential as therapeutic agents for neurological conditions (Bauer et al., 1976).

Aurora Kinase Inhibition for Cancer Treatment

Compounds have been developed as Aurora kinase inhibitors, suggesting their utility in treating cancer by inhibiting Aurora A. Such inhibitors could be significant in developing novel cancer therapies (ヘンリー,ジェームズ, 2006).

Antimicrobial and Antibacterial Applications

The synthesis and anti-bacterial study of N-substituted derivatives of a related compound showed moderate to talented activity against both Gram-negative and Gram-positive bacteria. This indicates its potential application in developing new antimicrobial agents (Khalid et al., 2016).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its applications and the current state of knowledge about its properties and behavior .

Properties

IUPAC Name

phenyl 4-[[(5-methyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-11-16(20-25-13)17(22)19-12-14-7-9-21(10-8-14)18(23)24-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDILVBQVDVRLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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